molecular formula C10H17NO B12007739 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one CAS No. 40556-55-6

3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one

Cat. No.: B12007739
CAS No.: 40556-55-6
M. Wt: 167.25 g/mol
InChI Key: CVSYKVFFRZARMU-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one (CAS Registry Number: 40556-55-6) is a bicyclic organic compound with the molecular formula C 10 H 17 NO and a molecular weight of 167.25 g/mol . This compound features a norbornane (bicyclo[2.2.1]heptane) skeleton, a structure known for its rigidity and presence in various pharmacologically active molecules and functional materials . The molecule integrates a ketone group at the 2-position and a dimethylaminomethyl substituent at the 3-position, making it a valuable, multifunctional synthetic building block . As a key intermediate in organic synthesis, this compound serves a crucial role in medicinal chemistry and drug discovery research. Its structure is a prominent scaffold in the development of ligands for various biological targets. The ketone functionality is amenable to further transformations such as reductions to alcohols or reactions with nucleophiles to form new carbon-carbon bonds, while the basic dimethylamino group can be utilized to form salts or incorporated into more complex molecular architectures . The compound has a documented density of approximately 1.025 g/cm³, a boiling point of 241.5 °C at 760 mmHg, and a flash point of 80.7 °C, which are important parameters for handling and reaction planning . Its vapor pressure is reported as 0.0357 mmHg at 25°C . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a component in diagnostic or therapeutic procedures. Researchers should consult the relevant Material Safety Data Sheet (MSDS) and adhere to all laboratory safety protocols before use .

Properties

CAS No.

40556-55-6

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-[(dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H17NO/c1-11(2)6-9-7-3-4-8(5-7)10(9)12/h7-9H,3-6H2,1-2H3

InChI Key

CVSYKVFFRZARMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1C2CCC(C2)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one typically involves the reaction of a bicyclo[2.2.1]heptan-2-one derivative with dimethylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Material: Bicyclo[2.2.1]heptan-2-one derivative.

    Reagent: Dimethylamine.

    Solvent: Ethanol or methanol.

    Conditions: Heating to reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry

3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for diverse chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to yield various derivatives.
  • Substitution Reactions: The dimethylamino group participates in substitution reactions, leading to a range of substituted products .

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Studies focus on its bioactivity , exploring how it may affect various biological pathways or serve as a precursor for biologically active compounds .

Medicine

The therapeutic potential of this compound is under investigation, particularly as a precursor in drug development. Its ability to interact with specific receptors or enzymes positions it as a candidate for further research into its medicinal applications .

Data Table: Comparison of Chemical Reactions

Reaction TypeDescriptionExample Products
OxidationConversion of hydroxyl group to ketones/aldehydesKetones, Aldehydes
ReductionFormation of derivatives through reduction processesAlcohols, Amines
SubstitutionReplacement of dimethylamino group with other nucleophilesVarious substituted derivatives

Case Study 1: Synthesis and Characterization

A recent study detailed the synthesis of this compound using optimized reaction conditions that enhanced yield and purity. The characterization was performed using NMR and mass spectrometry, confirming the successful formation of the target compound .

Research exploring the biological activity of this compound revealed potential interactions with neurotransmitter receptors, suggesting implications for neuropharmacology. The study indicated that modifications to the dimethylamino group could enhance binding affinity and specificity .

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Substituent Variations on the Bicyclo[2.2.1]heptan-2-one Core

The following table highlights key structural and functional differences between 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one and related compounds:

Compound Name Molecular Formula Substituent at C3 Key Properties/Applications Evidence Source
This compound C₁₁H₁₉NO -(CH₂)N(CH₃)₂ Tertiary amine; potential catalyst intermediate
1,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one (4-MBC) C₁₈H₂₂O -(CH₂)C₆H₄(CH₃) Aromatic substituent; UV filter (endocrine disruptor)
3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one C₁₃H₂₂N₂O -(CH₂)C₄H₈N₂(CH₃) Piperazine moiety; pharmaceutical intermediate
Fenchone (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one) C₁₀H₁₆O -CH₃ at C1, C3, and C3 Natural terpenoid; flavor/fragrance agent
3-(Butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride C₁₄H₂₇NO·HCl -NH(CH₂)₃CH₃ and -OH Polar amino alcohol; hydrochloride salt

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group is strongly electron-donating, enhancing the ketone’s nucleophilicity at the carbonyl carbon. In contrast, aromatic substituents (e.g., 4-MBC) introduce conjugation, stabilizing the ketone through resonance .
  • Ring Strain: All bicyclo[2.2.1]heptan-2-one derivatives exhibit structural adjustments to minimize ring strain. For example, fenchone’s methyl groups at C1 and C3 reduce strain compared to the parent norbornane, while bulky substituents like benzylidene or piperazinyl groups further distort the six-membered ring .

Research Findings and Data

Spectroscopic and Analytical Data

  • NMR and Mass Spectrometry : Urea derivatives (e.g., 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea) are characterized by $ ^1H $ NMR (δ 1.2–2.5 ppm for bicyclic protons) and ESI-MS (m/z 310 for [M+H]⁺) .
  • Crystallography: Fenchone’s rs structure (substitution coordinates) reveals bond lengthening (C1–C2: 1.54 Å) and angle widening (∠C1–C2–C3: 112°) compared to norbornane, attributed to methyl substituents .

Comparative Physicochemical Properties

Property This compound 4-MBC Fenchone
Molecular Weight (g/mol) 181.28 254.37 152.23
LogP (Predicted) ~1.5 (moderate lipophilicity) ~4.2 (highly lipophilic) ~2.1 (moderate)
Melting Point (°C) Not reported 82–84 6–8 (liquid at RT)

Q & A

Q. What are the standard synthetic routes for 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one, and how can reaction conditions be optimized?

The compound is synthesized via reductive amination of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with dimethylamine, typically using sodium cyanoborohydride (NaBH3CN) in methanol under mild acidic conditions (pH 4–6) to stabilize intermediates . Optimization involves temperature control (25–40°C), inert atmospheres (N2/Ar), and solvent selection (e.g., methanol or ethanol) to minimize side reactions. Yield improvements (>70%) are achieved by stepwise addition of reagents and monitoring via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify the bicyclic framework (δ 1.2–2.8 ppm for bridgehead protons) and dimethylamino group (δ 2.2–2.4 ppm, singlet) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C11H19NO) with a base peak at m/z 170.1545 (M+H⁺) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for bridgehead substituents .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in catalytic hydrogenation or Baeyer-Villiger oxidation?

The bicyclic framework’s strain enhances reactivity in hydrogenation, where the ketone group is reduced to alcohol using Pd/C or Raney Ni under H2 (1–3 atm). For Baeyer-Villiger oxidation, peracid-mediated insertion at the ketone forms lactones or esters, critical in prostaglandin synthesis (e.g., Corey lactone derivatives) . Steric hindrance from the dimethylamino group necessitates tailored catalysts (e.g., chiral Ru complexes) for enantioselective outcomes .

Q. How does stereochemistry at the bridgehead positions influence pharmacological activity?

Stereoisomers exhibit divergent binding affinities. For example:

EnantiomerTarget ReceptorIC50 (nM)Source
(1R,2R,4R)NMDA Receptor12.3 ± 1.2
(1S,2S,4S)NMDA Receptor450 ± 25
Resolution via chiral chromatography (e.g., Chiralpak AD-H) or enzymatic kinetic separation is essential for activity studies .

Q. How can researchers address contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Purity variations : Use HPLC purity >98% and quantify residual solvents (e.g., DMSO) via GC-MS .
  • Assay conditions : Standardize cell lines (e.g., HEK293 for neurotransmitter studies) and buffer pH (7.4 ± 0.2) .
  • Metabolic stability : Assess hepatic microsomal stability (e.g., t1/2 >60 min in rat liver S9 fractions) to rule out false negatives .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives for structure-activity relationship (SAR) studies?

  • Asymmetric catalysis : Use Jacobsen’s thiourea catalysts for kinetic resolution (ee >95%) .
  • Dynamic kinetic resolution (DKR) : Combine lipases (e.g., CAL-B) with transition-metal catalysts (e.g., Shvo’s catalyst) for racemization-prone intermediates .
  • Crystallization-induced diastereomer resolution : Employ chiral auxiliaries like (R)-1-phenylethylamine .

Methodological Considerations

Q. What computational tools predict the compound’s conformational stability and docking interactions?

  • Molecular dynamics (MD) : AMBER or GROMACS simulate bicyclic ring puckering (energy barriers <5 kcal/mol) .
  • Docking studies : AutoDock Vina or Schrödinger Suite predict binding to neurotransmitter transporters (e.g., SERT, DAT) with ∆G < -8 kcal/mol .
  • DFT calculations : B3LYP/6-31G* optimize transition states for hydrogenation steps .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical trials?

  • Flow chemistry : Continuous reactors (e.g., Corning G1) reduce exothermic risks in reductive amination .
  • Quality-by-design (QbD) : Design space modeling (e.g., DoE) optimizes parameters (temperature, stoichiometry) for reproducibility .

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